3-O-Hexadecyl-sn-glycerol

Beschreibung

Definition and Nomenclature of 3-O-Hexadecyl-sn-glycerol

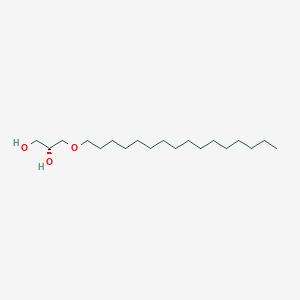

Definition: this compound is a glycerolipid where a hexadecyl group (a 16-carbon alkyl chain) is attached to the sn-3 position of the glycerol (B35011) molecule through an ether bond. The "sn" stands for stereospecifically numbered, indicating a specific stereoisomer.

Nomenclature: The systematic name for this compound is (R)-3-(Hexadecyloxy)-1,2-propanediol. pharmaffiliates.com It is also known by several synonyms, which are listed in the table below.

| Identifier Type | Identifier |

| Systematic Name | (R)-3-(Hexadecyloxy)-1,2-propanediol pharmaffiliates.com |

| Common Name | This compound pharmaffiliates.combldpharm.comchemspider.com |

| CAS Number | 10550-58-0 pharmaffiliates.combldpharm.comcarlroth.com |

Classification within Glycerolipids and Ether Lipids

Lipids are a broad group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, and phospholipids (B1166683). The LIPID MAPS (LIPID Metabolites and Pathways Strategy) consortium provides a comprehensive classification system for lipids, dividing them into eight main categories. metwarebio.comlipidmaps.org

Glycerolipids: this compound falls under the category of glycerolipids. metwarebio.comlipidmaps.orgnih.gov This class is characterized by a glycerol backbone. aocs.org Glycerolipids are primarily composed of mono-, di-, and tri-substituted glycerols. metwarebio.comlipidmaps.org

Ether Lipids: Within the glycerolipid category, this compound is further classified as an ether lipid. wikipedia.org Ether lipids are defined by the presence of an ether linkage at any position on the glycerol backbone, in contrast to the ester linkages found in triglycerides and conventional glycerophospholipids. wikipedia.org this compound is a type of 1-O-alkylglycerol. mdpi.com

Biological Context and Significance of Alkylglycerols

Alkylglycerols, including this compound, are naturally occurring bioactive ether lipids found in various organisms, from marine life to humans. mdpi.commusculoskeletalkey.com They are present in hematopoietic organs such as the bone marrow, spleen, and liver, as well as in human and cow's milk. mdpi.comresearchgate.net Shark liver oil is a particularly rich natural source of these compounds. nih.govhugyourlife.hr

The biological significance of alkylglycerols stems from their role as precursors in the synthesis of more complex ether lipids, such as ether phospholipids. mdpi.com These ether phospholipids are integral components of cell membranes, particularly in cells like white blood cells and macrophages, where they influence membrane structure and function. mdpi.com

Research has indicated that alkylglycerols are involved in a variety of biological activities:

Immune System Modulation: Alkylglycerols have been shown to stimulate the immune system, potentially by activating macrophages. nih.govhugyourlife.hr

Precursors to Signaling Molecules: They serve as precursors for the synthesis of platelet-activating factor (PAF), a potent lipid mediator involved in numerous physiological processes. mdpi.comresearchgate.net

Cellular Proliferation Control: Studies suggest that alkylglycerols can inhibit the activation of protein kinase C, an enzyme crucial for cell proliferation, indicating a potential role in regulating cell growth. nih.gov

Eigenschaften

IUPAC Name |

(2R)-3-hexadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWQBDFWEXAXPB-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286642 | |

| Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10550-58-0 | |

| Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10550-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(hexadecyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cellular and Subcellular Mechanisms Governed by 3 O Hexadecyl Sn Glycerol

Membrane Biogenesis and Dynamics

The incorporation of 3-O-Hexadecyl-sn-glycerol into phospholipids (B1166683) is a key aspect of membrane biogenesis, directly impacting the membrane's structural integrity and dynamic behavior. Ether lipids constitute a significant portion of the phospholipid pool in mammals, approximately 20%, with particularly high concentrations in the brain, heart, and immune cells. nih.govalfa-chemistry.comavantiresearch.com

Contributions to Cell Membrane Structure and Composition

This compound is a precursor for alkyl-acyl phospholipids, a major type of ether lipid. alfa-chemistry.com The defining feature of these lipids is the saturated 16-carbon alkyl chain attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage. wikipedia.org This is in contrast to the more common diacyl phospholipids, where both chains are linked by ester bonds. nih.gov This structural difference is fundamental; the ether bond alters the conformation and chemical properties of the lipid headgroup region. nih.gov As biological precursors, 1-O-alkyl-sn-glycerols like chimyl alcohol are essential for the biosynthesis of these critical membrane components. nih.gov In some organisms, such as archaea, ether lipids are the primary constituents of the cell membrane, highlighting their fundamental role in membrane structure under extreme conditions. umich.edu

Comparison of Ether-Linked and Ester-Linked Glycerolipids

| Feature | Ether-Linked Lipids (from this compound) | Ester-Linked Lipids |

| Linkage at sn-1 | Ether bond (-CH2-O-CH2-) | Ester bond (-CH2-O-C=O) |

| Chemical Stability | More resistant to chemical and enzymatic degradation (e.g., by some phospholipases). nih.gov | Susceptible to hydrolysis by lipases and chemical cleavage. |

| Headgroup Conformation | Lack of carbonyl oxygen allows for closer packing and different hydrogen bonding capabilities. nih.gov | Carbonyl oxygen influences headgroup orientation and hydration. |

| Precursor Example | This compound (Chimyl Alcohol) | Diacylglycerol (DAG) |

| Common Examples | Plasmanylphospholipids, Plasmenylphospholipids (Plasmalogens). wikipedia.org | Phosphatidylcholine, Phosphatidylethanolamine. |

Regulation of Membrane Fluidity and Organization

The integration of ether lipids derived from this compound significantly influences the physical state of the cell membrane. Membrane fluidity is a critical parameter for cellular function, affecting the diffusion of proteins and other molecules within the bilayer. wikipedia.org The structure of ether lipids promotes a more ordered and rigid membrane state compared to their diacyl counterparts.

The primary reason for this is the absence of the carbonyl oxygen at the sn-1 position. nih.gov This allows for stronger intermolecular hydrogen bonding between the phospholipid headgroups and enables the alkyl chains to pack more tightly together. This closer association reduces the mobility of the lipid chains, thereby decreasing membrane fluidity and increasing the packing density. nih.gov Consequently, membranes enriched with these ether lipids can form more stable, less fluid domains. Cholesterol also acts as a key regulator, stabilizing membranes at high temperatures and preventing stiffening at low temperatures. wikipedia.org

Role in Lipid Raft Microdomain Formation and Stability

Ether lipids are recognized as important structural components for the organization and stability of lipid raft microdomains. nih.govhep.com.cnfao.org These specialized regions of the plasma membrane are enriched in cholesterol and sphingolipids and function as platforms for cellular signaling and protein sorting. nih.govhep.com.cn

The saturated alkyl chain of this compound makes the resulting phospholipids well-suited for the tightly packed, liquid-ordered (Lo) phase that characterizes lipid rafts. researchgate.net Their ability to pack closely with cholesterol and sphingolipids contributes to the segregation of these domains from the more fluid, liquid-disordered (Ld) regions of the membrane. mdpi.com By stabilizing these microdomains, ether lipids play a crucial role in modulating a variety of cellular processes, including signal transduction and membrane trafficking. avantiresearch.comresearchgate.net

Key Features of Lipid Raft Microdomains

| Characteristic | Description |

| Lipid Composition | Enriched in cholesterol, sphingolipids, and phospholipids with saturated acyl/alkyl chains (including ether lipids). nih.govnih.gov |

| Physical State | Exist in a liquid-ordered (Lo) phase, which is more viscous and ordered than the surrounding liquid-disordered (Ld) phase. mdpi.com |

| Key Functions | Act as signaling platforms by concentrating or excluding specific membrane proteins; involved in membrane sorting and trafficking. nih.govhep.com.cn |

| Role of Ether Lipids | Contribute to the formation and stability of the raft structure due to their saturated chains and unique packing properties. avantiresearch.comfao.org |

Facilitation of Membrane Fusion Processes

A critical function attributed to ether lipids is their role in facilitating membrane fusion. nih.govhep.com.cn This process is essential for numerous cellular events, including vesicle transport, endocytosis, and exocytosis. researchgate.net The unique structural properties of ether lipids, particularly plasmalogens, allow them to promote the formation of non-lamellar lipid structures, which are key intermediates in the fusion process. alfa-chemistry.com

Specifically, ether lipids have a tendency to form inverted hexagonal (HII) phases. nih.govhep.com.cn The formation of these non-bilayer structures introduces negative curvature strain into the membrane, which helps to overcome the energy barrier for the merging of two separate lipid bilayers. This property makes ether lipids crucial for modulating membrane trafficking events and ensuring the proper fusion of vesicles with their target membranes. alfa-chemistry.comresearchgate.net

Intracellular Trafficking and Lipid Transport

The journey of this compound from its site of synthesis to its final destination within a complex phospholipid requires sophisticated transport mechanisms to move it and its derivatives across the aqueous cytoplasm and between different organelles.

Mechanisms of Ether Lipid Transport within Cells

The transport of ether lipids is a multi-faceted process involving both vesicular and non-vesicular pathways. After initial synthesis steps in the peroxisome, the ether lipid backbone is further modified in the endoplasmic reticulum. wikipedia.org From there, these lipids must be distributed throughout the cell.

Research suggests that specific protein carriers are involved in this process. Studies have shown that certain phospholipid transfer proteins exhibit higher transfer rates for ether lipid substrates compared to their diacyl counterparts, indicating a specialized mechanism for their transport between membranes. nih.gov For transport between tissues, it is proposed that the liver, a primary site of ether lipid synthesis, packages these lipids into lipoproteins for distribution to other parts of thebody. frontiersin.org

Furthermore, vesicular transport plays a significant role. The ether lipid precursor hexadecylglycerol has been shown to stimulate the release of exosomes, which are small vesicles released by cells that can transport lipids, proteins, and nucleic acids to other cells. researchgate.net This implicates ether lipids in complex intracellular sorting pathways that culminate in their packaging into transport vesicles, which then move to other organelles or are released from the cell. nih.gov

Differential Recognition of Alkyl- and Vinyl-Ether Lipids by Transport Machinery

The subtle structural difference between alkyl-ether lipids, such as this compound, and their vinyl-ether (alkenyl-ether) counterparts, known as plasmalogens, underlies the differential recognition by specific components of the cell's metabolic and transport machinery. While both are characterized by an ether bond at the sn-1 position of the glycerol backbone, the defining feature of plasmalogens is a vinyl-ether bond (a double bond adjacent to the ether linkage), which is absent in alkyl-ether lipids.

This structural distinction is recognized by certain enzymes. For instance, specific phospholipase A2 (PLA2) subtypes can differentiate between the sn-1 bond types present in glycerophospholipids. The secreted isoform group V sPLA2 shows a clear preference for ester lipids over both alkyl and alkenyl ether phospholipids. This suggests that enzymes can distinguish between these lipid classes, a key aspect of cellular transport and metabolism. Molecular modeling has indicated that the carbonyl oxygen present in ester lipids, but absent in ether lipids, can interact with specific amino acid residues (e.g., tryptophan) in the catalytic pocket of an enzyme, allowing for precise accommodation and efficient hydrolysis. This provides a structural basis for the differential handling of these lipid subclasses by cellular machinery.

Furthermore, the enzyme plasmanylethanolamine desaturase (PEDS1) is specifically responsible for creating the vinyl-ether bond, converting a 1-O-alkyl (plasmanyl) precursor into a 1-O-alkenyl (plasmenyl) lipid. This enzymatic specificity underscores that the cellular machinery can clearly distinguish between the saturated alkyl-ether linkage and the unsaturated vinyl-ether linkage, processing them through distinct metabolic pathways.

Organellar Interactions and Crosstalk

The biosynthesis and metabolism of ether lipids, including those derived from this compound, are prime examples of the intricate metabolic crosstalk between cellular organelles, particularly the peroxisome-mitochondrial axis. The initial, indispensable steps of ether lipid synthesis occur exclusively within peroxisomes. nih.govwikipedia.org These organelles house the enzymes dihydroxyacetonephosphate acyltransferase (DHAPAT) and alkyldihydroxyacetonephosphate synthase (ADAPS), which are responsible for forming the characteristic ether bond. wikipedia.org

Following their synthesis in peroxisomes, the ether lipid precursors are further processed in the endoplasmic reticulum (ER). nih.govwikipedia.org This inter-organellar cooperation is essential for the creation of mature ether phospholipids. These lipids are then incorporated into various cellular membranes, including mitochondrial membranes.

The "axis" between peroxisomes and mitochondria also involves the shared metabolism of fatty acids and the management of reactive oxygen species (ROS). embopress.orggenome.jp Peroxisomes can shorten very-long-chain fatty acids, the products of which can then be completely oxidized in mitochondria to generate ATP. embopress.org This metabolic interplay is crucial, as the fatty alcohol and fatty acid components are integral to the final structure of ether lipids. Therefore, the functional integrity of both peroxisomes and mitochondria is necessary for maintaining the cellular pool of ether lipids. embopress.orggenome.jp

While direct regulation by this compound has not been explicitly detailed, alkylglycerols can indirectly influence mitochondrial dynamics by modulating the balance of key signaling lipids. Mitochondrial morphology is dynamically regulated by a balance between fission (division) and fusion (merging) events. researchgate.net These processes are critically influenced by the lipid composition of mitochondrial membranes, particularly the relative levels of phosphatidic acid (PA) and diacylglycerol (DAG). nih.govresearchgate.net

Research has shown that PA on the mitochondrial surface tends to promote fusion, leading to more elongated, interconnected mitochondrial networks. nih.govmdpi.com Conversely, the conversion of PA to DAG by phosphatases like Lipin 1b promotes mitochondrial fission, resulting in more fragmented mitochondria. nih.gov this compound and its metabolites can alter this crucial PA/DAG balance. As discussed in section 3.4.1, alkylglycerols are known inhibitors of diacylglycerol kinase (DGK), the enzyme that phosphorylates DAG to produce PA.

Ether lipids can participate in nucleus-organelle signaling by influencing the activity of nuclear receptors that regulate gene expression. This form of communication allows cellular metabolic status, as reflected by the lipidome, to direct transcriptional programs in the nucleus. A key mechanism involves the Peroxisome Proliferator-Activated Receptors (PPARs), a family of ligand-activated nuclear transcription factors. embopress.orgnih.gov

PPARs, such as PPAR-α, act as fatty acid sensors. nih.gov When activated by lipid ligands, they bind to DNA and control the expression of a wide array of genes, particularly those involved in lipid metabolism and energy homeostasis. embopress.org Studies have revealed an inverse correlation between the abundance of ether lipids and PPAR signaling activity. mdpi.com This suggests that ether lipids or their metabolites may act as modulators of PPARs, thereby translating changes in the cellular ether lipid pool into specific gene expression responses.

This signaling pathway represents a form of crosstalk where the metabolic activity of organelles like the peroxisome and ER (the sites of ether lipid synthesis) communicates with the nucleus to maintain cellular homeostasis. By modulating the activity of nuclear receptors, ether lipids derived from precursors like this compound can influence the transcription of genes that, in turn, affect the functions of mitochondria and other organelles, creating a complex regulatory feedback loop.

Modulation of Enzyme Activity

A significant mechanism of action for alkylglycerols is the direct inhibition of diacylglycerol kinase (DGK). DGK is a critical enzyme in lipid signaling pathways, responsible for phosphorylating diacylglycerol (DAG) to form phosphatidic acid (PA). This enzymatic conversion terminates DAG-mediated signaling while initiating PA-mediated signaling events.

Studies have investigated the effects of 1-O-hexadecyl-2-O-methyl-sn-glycerol, a close structural analog of this compound, on DGK activity. Research has demonstrated that this alkylglycerol metabolite acts as an inhibitor of cytosolic DGK. nih.govwikipedia.org The inhibition was observed both in vitro using enzyme preparations and in intact WEHI-3B cells.

The inhibitory potency of these alkylglycerols has been quantified, providing insight into their efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of cytosolic DGK by the 1-O-hexadecyl-2-O-methyl-sn-glycerol metabolite compared to its parent compound.

| Compound | IC50 Value (µM) |

| 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine | ~8.5 |

| 1-O-hexadecyl-2-O-methyl-sn-glycerol | ~15 |

Data sourced from studies on WEHI-3B cells. nih.govwikipedia.org

The potency of the related ether lipid, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine, at a concentration of 10 µM was found to be greater than that of the known DGK inhibitor sphingosine (at 50 µM). nih.govwikipedia.org This inhibitory action on a vital enzyme involved in phospholipid synthesis and cell signaling highlights a key molecular mechanism through which this compound and related compounds can exert their biological effects. nih.govwikipedia.org

Interference with Other Protein Synthesis Enzymes

Currently, there is a notable lack of direct scientific evidence specifically detailing the interference of this compound with enzymes directly involved in the protein synthesis machinery. Research has yet to elucidate a clear mechanism by which this particular ether lipid directly inhibits or otherwise modulates the activity of components such as aminoacyl-tRNA synthetases, elongation factors, or ribosomal proteins.

However, the broader class of ether lipids, to which this compound belongs, is known to exert significant effects on various cellular processes, some of which are intricately linked to the regulation of protein synthesis. Synthetic ether lipid analogs have been shown to possess cytostatic and cytotoxic properties, which are thought to arise from the disruption of cell membrane structure and the inhibition of key enzymes in signal transduction pathways. wikipedia.org These pathways play a crucial role in controlling cell growth and proliferation, which are in turn dependent on robust protein synthesis.

One of the key mechanisms by which some ether lipids exert their effects is through the modulation of protein kinase C (PKC) activity. mdpi.com PKC is a family of enzymes that are central to many signal transduction cascades and are known to influence gene expression and protein synthesis. Certain ether lipid analogs can act as inhibitors of PKC. mdpi.comnih.gov By inhibiting PKC, these compounds can indirectly affect protein synthesis by altering the phosphorylation status of downstream targets that regulate translation initiation and elongation.

Furthermore, some bioactive ether lipids have been observed to impact the function of the endoplasmic reticulum (ER). For instance, the precursor 1-O-hexadecyl-sn-glycerol may influence retrograde vesicular transport from the Golgi to the ER. nih.gov Additionally, certain synthetic ether lipids can inhibit the biosynthesis of phosphatidylcholine, a major component of cellular membranes, which can lead to ER stress and trigger apoptosis. nih.gov Since the ER is the primary site of synthesis for a significant portion of the cell's proteins, any disruption to its function can have profound consequences on protein production.

While these findings provide a potential framework for how this compound might indirectly influence protein synthesis, it is crucial to reiterate that direct evidence of its interaction with protein synthesis enzymes is not currently available in the scientific literature. The effects described are for related, often synthetic, ether lipid compounds.

Table 1: Effects of Related Ether Lipids on Signaling Enzymes with Potential Indirect Links to Protein Synthesis

| Compound Class | Specific Compound Example | Target Enzyme/Process | Observed Effect | Potential Indirect Impact on Protein Synthesis |

|---|---|---|---|---|

| Synthetic Ether Lipids | Edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) | Protein Kinase C (PKC) | Inhibition | Alteration of signaling pathways that regulate gene expression and translation. |

| Synthetic Ether Lipids | Miltefosine | Phospholipase C | Inhibition | Disruption of second messenger signaling that can influence protein synthesis. |

| Ether Lipid Precursors | 1-O-hexadecyl-sn-glycerol | Retrograde vesicular transport (Golgi to ER) | Negative impact | Potential disruption of ER function, a key site for protein synthesis. |

Functional Roles of 3 O Hexadecyl Sn Glycerol and Derivative Ether Lipids

Cellular Differentiation Processes

Ether lipids are emerging as key regulators in the complex process of cellular differentiation. nih.gov Their influence is notably documented in the differentiation of hematopoietic cells. For instance, a derivative, 1-O-hexadecyl-2-acetyl-sn-glycerol, has been shown to induce the differentiation of the human promyelocytic leukemia cell line, HL-60, into cells that resemble mononuclear phagocytes, such as monocytes and macrophages. nih.gov

| Compound | Cell Line | Concentration | Observed Effect on Differentiation |

| 1-O-hexadecyl-2-acetyl-sn-glycerol | HL-60 | 5 µg/ml | 10-fold increase in nonspecific esterase activity; induction of monocyte/macrophage morphology. nih.gov |

| 1-O-oleoyl-2-acetyl-rac-glycerol | HL-60 | Not specified | No induction of cell differentiation or inhibition of cell growth. nih.gov |

Participation in Intracellular Signaling Pathways

3-O-Hexadecyl-sn-glycerol and its derivatives are actively involved in modulating critical intracellular signaling cascades that govern a wide range of cellular functions.

Ether lipids can influence signaling pathways that are dependent on diacylglycerol (DAG), a key second messenger that activates Protein Kinase C (PKC). nih.gov The structural similarity of some ether lipids to DAG allows them to participate in these pathways. PKC isoforms regulate a broad array of cellular functions, including growth, differentiation, and apoptosis. nih.gov

Furthermore, ether lipids like Platelet-Activating Factor (PAF), a derivative of this compound, are known to activate Mitogen-Activated Protein Kinases (MAP kinases) and MAP kinase kinase (MEK) in various cell types. sigmaaldrich.com The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to intracellular targets, influencing processes like cell proliferation and differentiation. nih.govmerckmillipore.com Inhibition of the MAPK/ERK pathway has been shown to promote the differentiation of oligodendrocyte progenitor cells into mature oligodendrocytes, which are responsible for myelination in the central nervous system. nih.gov

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates immune and inflammatory responses, cell survival, and proliferation. nih.govnih.gov The activation of NF-κB is a key event in the response to various stimuli, including cytokines and pathogens. nih.gov Ether lipids and their metabolites can modulate the activity of the NF-κB signaling pathway. frontiersin.org This regulation is a crucial aspect of their role in inflammation and immunity, as NF-κB controls the expression of numerous genes encoding inflammatory mediators. frontiersin.org

Calcium (Ca2+) is a universal second messenger that is essential for T cell activation and the subsequent orchestration of adaptive immune responses. biorxiv.orgnih.gov T cell activation is initiated by the stimulation of the T cell receptor (TCR), which triggers a signaling cascade leading to the release of Ca2+ from intracellular stores and a sustained influx of extracellular Ca2+. nih.govmdpi.com

Derivatives of glycerol (B35011), the backbone of this compound, have been shown to suppress human T cell activation. researchgate.net Specifically, compounds like glycerol monolaurate can inhibit TCR-induced signaling events, including protein clustering and calcium signaling, ultimately leading to a reduction in cytokine production. researchgate.net The structural features of these lipids, including the head group and the nature of the linkage of the acyl chain, are critical for their ability to modulate these T cell functions. researchgate.net Diacylglycerol analogues, which are structurally related to derivatives of this compound, can activate the influx of extracellular cations, including Ca2+, in T-lymphocytes. nih.gov

This compound is a precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator. researchgate.net PAF, chemically known as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is involved in a wide array of physiological and pathological processes. nih.govlipidmaps.org It is a powerful mediator of inflammation, platelet aggregation, and anaphylaxis. nih.gov

The production of PAF from its precursors is tightly regulated within cells. For instance, in rabbit platelets, the synthesis of PAF from 1-alkyl-2-acetyl-sn-glycerol is controlled by the availability of CDP-choline and the activity of a specific cholinephosphotransferase. researchgate.net This metabolic pathway also leads to the formation of an inactive storage precursor of PAF, 1-alkyl-2-acyl-sn-glycero-3-phosphocholine. researchgate.net

| Mediator | Precursor(s) | Key Functions |

| Platelet-Activating Factor (PAF) | 1-alkyl-2-acetyl-sn-glycerol | Platelet aggregation, inflammation, anaphylaxis, increased vascular permeability. sigmaaldrich.comnih.gov |

| 1-alkyl-2-acyl-sn-glycero-3-phosphocholine | 1-alkyl-2-acetyl-sn-glycerol | Inactive storage form of PAF. researchgate.net |

Immunological and Inflammatory Responses

Ether lipids, including this compound and its derivatives, are significant players in the modulation of immunological and inflammatory responses. frontiersin.orgresearchgate.net They are structural components of the membranes of immune cells and can also act as signaling molecules. nih.gov

Their involvement in inflammation is multifaceted. For example, this compound itself has demonstrated protective effects against oxidative stress, a common feature of inflammatory conditions. It has been shown to reduce UVB-induced cell death and the production of reactive oxygen species (ROS) in human epidermal keratinocytes. caymanchem.com

Furthermore, as a precursor to PAF, this compound is indirectly linked to a potent pro-inflammatory mediator. PAF is synthesized by various immune cells, including macrophages, neutrophils, and basophils, and it plays a central role in mediating inflammatory processes and allergic responses. nih.gov The metabolism of ether lipids can generate second messengers that are crucial in signal transduction during inflammation. wikipedia.org

Macrophage Activation Mechanisms

This compound, a member of the alkylglycerol class of ether lipids, and its derivatives are potent stimulators of the immune system, particularly in the activation of macrophages. Alkylglycerols are recognized as significant signaling molecules that can enhance macrophage effector functions. Research has shown that administration of small amounts of alkylglycerols, such as dodecylglycerol (DDG), a shorter-chain analogue of this compound, can significantly boost macrophage activation, leading to enhanced Fc-mediated ingestion activity. nih.gov

The mechanism of macrophage activation by alkylglycerols is not a direct process but involves a complex interplay with other immune cells, specifically B and T lymphocytes. In vitro studies have demonstrated that while the direct treatment of macrophages with DDG does not significantly enhance their ingestion activity, the presence of nonadherent cells (B and T cells) is crucial for activation. nih.gov The activation process is initiated by DDG-treated B-cells, which then release a signaling factor that is transmitted to T-cells. nih.gov These T-cells, in turn, either modify this factor or produce a new one that ultimately stimulates the macrophages, enhancing their phagocytic capabilities. nih.gov This stepwise signaling cascade highlights the indirect but potent role of alkylglycerols in orchestrating macrophage activation.

Furthermore, the polarization state of macrophages, which dictates their functional phenotype (pro-inflammatory M1 versus anti-inflammatory M2), influences how they metabolize and respond to lipids. While M1 macrophages show higher accumulation of exogenous fatty acids in triacylglycerols and cholesterol esters, M2 macrophages have an increased enrichment of these fatty acids within glycerophospholipids and ether lipids. This suggests that the metabolic channeling of lipids, including alkylglycerols, is closely linked to the functional state of the macrophage.

The activation of macrophages by these ether lipids is a critical component of the innate immune response, contributing to pathogen clearance and tumor surveillance. The ability of this compound and related compounds to modulate macrophage activity underscores their potential as immunomodulatory agents.

| Key Findings in Macrophage Activation by Alkylglycerols | Reference |

| Low doses of alkylglycerols enhance macrophage Fc-mediated ingestion activity. | nih.gov |

| Macrophage activation by dodecylglycerol requires the presence of B and T lymphocytes. | nih.gov |

| The activation is a stepwise process initiated by B-cells and mediated by T-cells. | nih.gov |

| Macrophage polarization state affects the metabolic channeling of exogenous fatty acids into ether lipids. |

Modulation of Lymphocyte Proliferation and Differentiation

Alkylglycerols, including this compound, have been shown to exert significant modulatory effects on the proliferation and differentiation of lymphocytes, key players in the adaptive immune response. nih.gov In vitro studies have demonstrated that alkylglycerols can enhance the proliferation of both B and T lymphocytes that have been stimulated with non-specific agonists or specific antigens. nih.govnih.gov

Specifically, the proliferation of splenic B cells, when stimulated with anti-BCR and anti-CD38, is significantly increased in the presence of alkylglycerols. nih.gov Similarly, the proliferation of CD4+ T cells in response to stimulation with anti-CD3 and anti-CD28 or with antigen-pulsed dendritic cells is also enhanced by alkylglycerols. nih.gov This suggests that these ether lipids can amplify the clonal expansion of lymphocytes upon encountering an antigen, a crucial step in mounting an effective immune response.

Beyond proliferation, alkylglycerols also influence lymphocyte differentiation. In B cells, they promote maturation, as evidenced by an increase in the germline transcription of IgG (γ1) mRNA and the surface expression of the co-stimulatory molecules CD80 and CD86. nih.gov In the context of T cell differentiation, alkylglycerols have been shown to favor a Th1-polarized response. This is characterized by an increased expression of the T-BET transcriptional factor and the production of Th1-associated cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov Conversely, the levels of Th2 cytokines, including interleukin-4 (IL-4) and interleukin-10 (IL-10), were found to be decreased by alkylglycerols. nih.gov This modulation of the Th1/Th2 balance can have profound implications for the nature of the immune response, steering it towards a cell-mediated (Th1) or humoral (Th2) direction.

| Effect of Alkylglycerols on Lymphocyte Function | Observation | Reference |

| B Cell Proliferation | Increased proliferation of anti-BCR/CD38-stimulated B cells. | nih.gov |

| T Cell Proliferation | Enhanced proliferation of anti-CD3/CD28 or antigen-stimulated CD4+ T cells. | nih.gov |

| B Cell Differentiation | Increased IgG (γ1) germline transcription and CD80/CD86 expression. | nih.gov |

| T Cell Differentiation | Increased T-BET expression and Th1 cytokine (TNF-α, IFN-γ) production. | nih.gov |

| Decreased Th2 cytokine (IL-4, IL-10) production. | nih.gov |

Impact on Cytokine and Prostanoid Production

This compound and its derivatives play a role in modulating the production of key signaling molecules involved in inflammation and immunity, namely cytokines and prostanoids. As mentioned in the previous section, alkylglycerols can influence the cytokine profile of T lymphocytes, promoting the secretion of pro-inflammatory Th1 cytokines like IFN-γ and TNF-α while suppressing the release of anti-inflammatory Th2 cytokines such as IL-4 and IL-10. nih.gov This shift in cytokine balance can significantly impact the direction and intensity of an immune response.

In addition to their effects on lymphocytes, ether lipids can also influence cytokine production in other immune cells. For instance, some synthetic ether lipids have been shown to regulate genes involved in the innate and acquired immune response, which would include genes encoding for various cytokines. nih.gov

Regarding prostanoid production, 1-O-Hexadecyl-sn-glycerol has been demonstrated to reduce the production of prostaglandin (B15479496) E2 (PGE2) in normal human epidermal keratinocytes. caymanchem.combiomol.com Prostaglandins are a major class of prostanoids that are potent inflammatory mediators. The reduction of PGE2 synthesis suggests an anti-inflammatory potential for this alkylglycerol. This effect is thought to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). caymanchem.com

The regulation of cytokine and prostanoid production by this compound and related ether lipids highlights their complex role in fine-tuning inflammatory and immune processes. By influencing the production of these potent signaling molecules, they can contribute to both the enhancement of immune responses against pathogens and the dampening of excessive inflammation.

Roles in Cellular Stress Responses

Endogenous Antioxidant Functions of Ether Lipids

A significant body of evidence points to the role of ether lipids, including plasmalogens which are derivatives of alkylglycerols, as endogenous antioxidants. nih.govmdpi.comfrontiersin.org The vinyl-ether bond present in plasmalogens is particularly susceptible to attack by reactive oxygen species (ROS), making these lipids preferential targets for oxidation. nih.govplos.org This "sacrificial" oxidation of plasmalogens can protect other more critical cellular components, such as polyunsaturated fatty acids in cell membranes, from oxidative damage. mdpi.com

Studies have shown that plasmalogens can scavenge a variety of ROS. nih.gov This antioxidant activity is thought to be a crucial defense mechanism, especially in tissues with high metabolic activity and consequently high ROS production, such as the brain and heart. mdpi.comfrontiersin.org The idea that plasmalogens have a protective role against oxidative stress is supported by findings that plasmalogen-deficient cells and tissues are more susceptible to oxidative damage. nih.gov

The antioxidant function of ether lipids is not only limited to the scavenging of ROS. 1-O-Hexadecyl-sn-glycerol has been shown to reduce UVB-induced production of ROS in normal human epidermal keratinocytes. caymanchem.combiomol.com Furthermore, in a rat heart model of ischemia/reperfusion injury, this compound was found to reduce the formation of malondialdehyde (MDA), a marker of lipid peroxidation. caymanchem.com These findings suggest that alkylglycerols can both directly and indirectly contribute to the cellular antioxidant defense system.

| Antioxidant Mechanism | Description | Reference |

| ROS Scavenging | The vinyl-ether bond of plasmalogens is a preferential target for ROS, thus protecting other cellular components. | nih.govmdpi.complos.org |

| Reduction of ROS Production | 1-O-Hexadecyl-sn-glycerol reduces UVB-induced ROS production in keratinocytes. | caymanchem.combiomol.com |

| Inhibition of Lipid Peroxidation | 1-O-Hexadecyl-sn-glycerol reduces malondialdehyde (MDA) formation in a model of ischemia/reperfusion injury. | caymanchem.com |

Protection Against Exogenous Toxins

Research has demonstrated a protective role for this compound against certain exogenous toxins, notably Shiga toxins produced by Escherichia coli. nih.govresearchgate.netnih.gov Pretreatment of various cell lines, including human epithelial (HEp-2) and endothelial (HMEC-1 and HBMEC) cells, with this compound has been shown to confer significant protection against the cytotoxic effects of Shiga toxin and Shiga toxin 2. nih.govnih.gov

The protective mechanism appears to be multifactorial. One aspect involves the alteration of cellular lipid composition. Treatment with this compound leads to a reduction in the cellular levels of glycosphingolipids, including the Shiga toxin receptor, globotriaosylceramide (Gb3). nih.govresearchgate.net This reduction in receptor availability leads to a moderate decrease in toxin binding to the cell surface. nih.gov

However, the strong protective effect observed suggests that mechanisms beyond reduced binding are at play. It has been shown that while endocytosis of the toxin and its retrograde transport from endosomes to the Golgi apparatus remain intact, the subsequent transport from the Golgi to the endoplasmic reticulum is inhibited by this compound treatment. nih.govnih.gov This disruption of intracellular trafficking is crucial, as the toxin needs to reach the endoplasmic reticulum to be translocated to the cytosol where it exerts its toxic effects by inhibiting protein synthesis.

The ability of this compound to interfere with both toxin binding and intracellular transport highlights a novel mechanism by which this ether lipid can protect cells from exogenous toxins.

| Cell Line | Toxin | Protective Effect of this compound | Reference |

| HEp-2 | Shiga toxin, Shiga toxin 2 | Strong protection against cytotoxicity. | nih.govnih.gov |

| HMEC-1 | Shiga toxins | Protection against cytotoxicity. | nih.govnih.gov |

| HBMEC | Shiga toxins | Protection against cytotoxicity. | nih.govnih.gov |

Interactions with Gene Expression and Transcriptional Regulation

Ether lipids, including this compound, can influence cellular processes by interacting with gene expression and transcriptional regulation. Some synthetic ether lipids have been found to regulate genes involved in both innate and acquired immune responses, as well as those related to inflammation. nih.gov This suggests that these lipids can act as signaling molecules that can modulate the expression of a wide range of genes.

One of the key mechanisms through which lipids can influence gene expression is by acting as ligands for nuclear receptors, which are a class of transcription factors. For instance, the effect of 1-O-Hexadecyl-sn-glycerol on reducing prostaglandin E2 synthesis is thought to be mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in lipid metabolism and inflammation. caymanchem.com

Furthermore, the synthesis of ether lipids itself is subject to transcriptional regulation. The expression of genes encoding for enzymes involved in the ether lipid biosynthetic pathway, such as glycerol-sn-3-phosphate acyltransferase (GPAT), is regulated by transcription factors like sterol regulatory element-binding protein-1c (SREBP-1c) and PPAR-γ. nih.govmdpi.com This indicates a feedback loop where the levels of ether lipids can potentially influence the expression of genes that control their own synthesis.

While the direct effects of this compound on the expression of a broad range of genes are still an area of active research, the existing evidence points towards a significant role for this and other ether lipids in the transcriptional regulation of key cellular pathways.

Adaptation to Environmental Conditions in Organisms

Ether lipids, including derivatives of this compound, play a crucial role in the adaptation of various organisms to extreme environmental conditions. The unique chemical structure of these lipids, characterized by an ether linkage between the alkyl chain and the glycerol backbone, confers enhanced stability against chemical degradation from phospholipases and extreme temperatures or pH levels compared to the more common ester-linked lipids found in Bacteria and Eukarya. nih.govresearchgate.net This stability is a key adaptive advantage, particularly for archaea, many of which thrive in harsh environments. nih.gov

In archaea, the membrane lipids are predominantly composed of isoprenoid-based ether-linked lipids. researchgate.net The two main classes are dialkyl glycerol diethers (archaeol) and glycerol dialkyl glycerol tetraethers (GDGTs). researchgate.net The latter forms a monolayer membrane structure that is particularly resistant to thermal stress. nih.gov Organisms can adjust the composition of their membrane lipids in response to environmental fluctuations. For instance, in response to higher temperatures, some hyperthermophilic archaea increase the degree of cyclization (incorporating cyclopentane (B165970) rings) within their isoprenoid chains, which raises the membrane's transition temperature and maintains membrane function. nih.gov

Similarly, certain bacteria have been observed to increase the proportion of ether lipids in their membranes as an adaptation to environmental stressors like high temperature or low pH. researchgate.net Studies on sulfate-reducing bacteria have shown that they respond to temperature changes by modifying the average structural composition of the alkyl chains of their ether lipids, including the level of branching. nih.gov For example, an increase in temperature can lead to the production of less branched alkyl chains, a mechanism to regulate membrane fluidity. nih.gov These adaptations highlight the essential role of the structural diversity of ether lipids in maintaining cellular integrity and function across a wide range of environmental conditions.

Table 1: Adaptations in Ether Lipid Composition in Response to Environmental Stress

| Organism Type | Environmental Stress | Observed Adaptation in Ether Lipid Composition | Reference |

| Hyperthermophilic Archaea | High Temperature | Increased degree of cyclopentane rings in isoprenoid chains. | nih.gov |

| Sulfate-Reducing Bacteria (Mesophilic) | Increased Temperature | Decreased production of dimethyl branched dialkyl glycerols. | nih.gov |

| Sulfate-Reducing Bacteria (Thermophilic) | Increased Temperature | Decreased proportion of anteiso relative to iso methyl branched compounds. | nih.gov |

| Various Bacteria | High Temperature, Low pH | General increase in the proportion of ether lipids in the membrane. | researchgate.net |

Physiological Implications of Aberrant Ether Lipid Metabolism

Disruptions in the normal metabolism of ether lipids, including those derived from this compound, can have profound physiological consequences, affecting various systems within the body.

Ether lipids are highly enriched in the nervous system, where they constitute a significant portion of the phospholipid content of cellular membranes. nih.govnih.gov Their unique structural properties are critical for proper neuronal function, including membrane trafficking, vesicle fusion, and signal transduction. nih.govnih.gov Consequently, aberrant ether lipid metabolism is strongly linked to a range of neurological disorders.

In humans, inherited defects in ether lipid biosynthesis lead to severe and often fatal neurological diseases such as rhizomelic chondrodysplasia punctata (RCDP). nih.gov Animal models with complete deficiencies in ether lipid biosynthesis exhibit significant neurological deficits, including impaired myelination and structural alterations in the cerebellum. nih.gov

Research using mouse models deficient in ether lipids has provided insights into the specific roles these lipids play in neurotransmission. These studies have revealed that a lack of ether lipids leads to a reduction in the brain levels of various neurotransmitters and alters their turnover. nih.gov Furthermore, ether lipid-deficient synaptosomes show reduced respiration rates and lower ATP levels, which can impair energy-dependent processes like the uptake of neurotransmitters into synaptic vesicles. nih.govresearchgate.net This compromised vesicular uptake and a diminished release of neurotransmitters upon stimulation point to a critical role for ether lipids in the synaptic vesicle cycle. nih.gov

These neurochemical and synaptic deficits manifest in observable behavioral changes. Ether lipid-deficient mice display a hyperactive phenotype and impaired social interaction, suggesting a potential link between ether lipid deficiency and neurodevelopmental disorders such as autism and attention deficit hyperactivity disorder (ADHD). nih.gov

Table 2: Neurological and Behavioral Consequences of Ether Lipid Deficiency in Mouse Models

| Parameter | Observation in Ether Lipid-Deficient Mice | Potential Consequence | Reference |

| Neurotransmitter Levels | Generalized reduction in various brain neurotransmitters. | Impaired synaptic communication. | nih.gov |

| Synaptic Function | Reduced vesicular uptake and release of neurotransmitters. | Deficient neurotransmission. | nih.gov |

| Synaptosome Respiration | Decreased rate of respiration and lower ATP levels. | Impaired energy-dependent synaptic processes. | nih.govresearchgate.net |

| Behavior | Hyperactivity and impaired social interaction. | Phenotypes modeling some human neurodevelopmental disorders. | nih.gov |

A primary function attributed to the high concentration of ether lipids, especially plasmalogens, in sperm is protection against oxidative damage. nih.gov Due to their vinyl-ether bond, plasmalogens can act as endogenous antioxidants, scavenging radical species and protecting other membrane lipids from peroxidation. nih.gov This is crucial for maintaining the integrity of sperm cells, which are particularly vulnerable to oxidative stress.

Disruptions in ether lipid biosynthesis have been directly linked to male infertility. nih.gov Studies on boar spermatozoa have shown that treatment with 1-O-alkylglycerols, such as 1-O-hexadecyl-sn-glycerol, can improve sperm motility. oup.com These compounds can be metabolized by sperm to produce lyso-PAF (platelet-activating factor), which is known to be an important activator of sperm motility. oup.com Therefore, an aberration in the metabolic pathways of ether lipids could lead to reduced sperm quality and impaired fertility.

Table 3: Role of Ether Lipids in Male Reproductive Physiology

| Aspect of Reproductive Physiology | Role of Ether Lipids/Derivatives | Consequence of Aberrant Metabolism | Reference |

| Sperm Cell Protection | Plasmalogens act as endogenous antioxidants, protecting against oxidative damage. | Increased vulnerability to oxidative stress, potentially compromising sperm integrity. | nih.gov |

| Sperm Motility | 1-O-Alkylglycerols can be converted to lyso-PAF, a motility activator. | Reduced sperm motility and impaired fertilizing capacity. | oup.com |

| Fertility | Normal ether lipid biosynthesis is essential for male fertility. | Inactivation of ether lipid biosynthesis can cause male infertility. | nih.gov |

Emerging research has identified a significant role for ether lipids in the biology of adipose tissue and the regulation of thermogenesis. monash.eduresearchgate.net Lipidomic profiling of human population cohorts has revealed associations between reduced levels of circulating plasmalogens, a major subclass of ether lipids, and obesity. nih.govmonash.edu

Within adipose tissue, ether lipids have been implicated in several key processes. They are linked to the formation of lipid droplets, the regulation of thermogenesis (the process of heat production), and the "beiging" of white adipose tissue, which is the conversion of energy-storing white fat into energy-expending beige fat. monash.eduresearchgate.net

The connection between ether lipids and thermogenesis is particularly noteworthy. Adipose tissue plays a central role in regulating energy metabolism and homeostasis. frontiersin.org Studies have shown that reduced plasmalogen levels are not only associated with obesity in humans but can also facilitate diet-induced obesity in animal models. frontiersin.org The increased oxidative stress and inflammation that are characteristic of obesity may contribute to the dysregulation of ether lipids in adipose tissue. frontiersin.org This suggests that maintaining normal ether lipid metabolism is important for proper adipose tissue function and energy balance.

Table 4: Involvement of Ether Lipids in Adipose Tissue Biology and Obesity

| Process in Adipose Tissue | Role of Ether Lipids | Link to Obesity | Reference |

| Lipid Droplet Formation | Implicated in facilitating the formation of lipid droplets. | Dysregulation may affect lipid storage. | monash.eduresearchgate.net |

| Thermogenesis | Involved in the regulation of heat production. | Aberrant metabolism may impair energy expenditure. | monash.eduresearchgate.net |

| "Beiging" of White Adipose Tissue | Mediate the conversion of white fat to beige fat. | Reduced beiging could contribute to weight gain. | monash.eduresearchgate.net |

| Circulating Levels | Reduced levels of circulating plasmalogens are associated with obesity. | May serve as a biomarker or contribute to the pathophysiology of obesity. | nih.govmonash.edu |

Advanced Research Methodologies for 3 O Hexadecyl Sn Glycerol Investigations

Synthetic Chemistry Approaches for Alkylglycerols and Analogues

Synthetic chemistry provides the foundational tools for creating precisely structured alkylglycerols and their analogues. These synthetic molecules are indispensable for biochemical assays, cellular imaging, and mechanistic studies.

Enantioselective Synthesis of sn-Glycerol Stereoisomers

The biological activity of glycerol (B35011) derivatives is often stereospecific. Consequently, the enantioselective synthesis of sn-glycerol stereoisomers is crucial for producing biologically relevant molecules like 3-O-hexadecyl-sn-glycerol. A common strategy involves the use of chiral precursors, such as (R)- and (S)-solketal, which are derived from D- and L-glyceraldehyde, respectively. These precursors allow for the controlled synthesis of specific stereoisomers. For instance, (S)-1,2-isopropylideneglycerol can serve as a starting point for the synthesis of sn-1 substituted glycerols pdbj.org.

A typical synthetic route might involve protecting the sn-1 and sn-2 hydroxyl groups of the glycerol backbone, often as an acetal (B89532) like isopropylidene, allowing for selective modification of the sn-3 position. Subsequent removal of the protecting groups yields the desired stereoisomer. For example, 1-O-benzyl-sn-glycerol, prepared from (R)-solketal, and 3-O-benzyl-sn-gycerol, from (S)-solketal, are versatile chiral precursors for synthesizing enantiostructured triacylglycerols and, by extension, alkylglycerols scispace.com. The synthesis begins with the protection of the sn-1 position as a benzyl (B1604629) ether, followed by a series of reactions to introduce the desired alkyl chain at the sn-3 position scispace.com.

Enzymatic and Chemo-Enzymatic Acylation Techniques

Enzymatic and chemo-enzymatic methods offer high regioselectivity and stereoselectivity in the acylation of glycerol derivatives, which is often challenging to achieve through purely chemical means. Lipases are particularly valuable in these approaches. For example, immobilized Candida antarctica lipase (B570770) (Novozym 435) can distinguish between the primary and secondary hydroxyl groups of glycerol and its oligomers. This allows for the regioselective acylation of the primary hydroxyl groups, a key step in the synthesis of specifically structured alkylglycerols and their derivatives cancer.govnih.gov.

The process often involves a protection-functionalization-deprotection strategy. A chemo-enzymatic approach can be designed with two enzymatic steps: first, a lipase-promoted regioselective acylation of a hydroxyl group, and second, the introduction of a fatty acid into another position using a lipase scispace.com. Another enzyme, phospholipase C, is utilized in the preparation of 1,2-diacyl-sn-glycerols from phosphatidylcholine precursors, demonstrating the utility of enzymes in specifically modifying glycerol-based lipids under mild conditions that prevent acyl migration researchgate.net.

Development of Bifunctional Probes for Cellular Studies

To visualize and understand the intracellular transport and interactions of ether lipids, researchers have developed innovative bifunctional probes. These probes are minimally modified versions of native lipids that incorporate two key functional groups: a photoreactive group (like a diazirine) and a clickable group (like an alkyne) nih.govnih.govnih.gov.

The diazirine group allows for photo-induced crosslinking of the probe to nearby proteins upon UV irradiation. The alkyne group enables the subsequent attachment of reporter molecules, such as fluorescent dyes or affinity tags (e.g., biotin), via copper-catalyzed click chemistry nih.govpnas.orgnih.gov. This powerful combination allows for the identification of interacting proteins and the detailed characterization of intracellular ether lipid dynamics nih.govnih.govnih.gov. Studies using these probes have revealed that alkyl-linked ether lipids are transported significantly faster than their vinyl-linked (plasmalogen) counterparts, suggesting the existence of specific lipid transport machinery nih.govnih.gov. These investigations have also shown that ether lipid transport predominantly occurs through non-vesicular pathways nih.gov.

| Probe Feature | Function | Application |

| Diazirine Group | Photo-activated crosslinking | Covalently links the lipid probe to interacting proteins. |

| Alkyne Group | Click chemistry handle | Allows for the attachment of fluorescent dyes for imaging or affinity tags for pull-down experiments. |

Synthesis of Glycosylated and Thio-Glycolipid Analogues

Modifying the glycerol backbone with sugar moieties or sulfur-containing groups creates analogues with potentially novel biological activities and therapeutic applications. The synthesis of glycosylated antitumor ether lipids (GAELs) has garnered significant interest due to their promising anticancer properties pdbj.org.

The synthesis of thio-glycolipid analogues involves the stereoselective formation of a thioglycosidic bond. One approach utilizes a photoinitiated thiol-ene coupling reaction to create a 1,2-cis-α-thioglycosidic bond, which is a key step in producing analogues of lipid II, a bacterial cell wall precursor dntb.gov.ua. Another strategy for constructing the challenging α,α-(1→1') thioglycosidic linkage is the Schmidt inverse procedure, which has been used to synthesize thioglycoside analogues of maradolipid with high yield and stereoselectivity biorxiv.org. Thioether analogues of the anticancer drug edelfosine (B1662340) have also been synthesized, starting from thioglycerol and involving S-alkylation with bromo- or iodoalkyl chains pdbj.org.

Cellular and Molecular Biology Techniques

Complementing synthetic chemistry, cellular and molecular biology techniques allow for the investigation of this compound within a biological context. These methods are crucial for understanding the metabolic pathways and functional roles of ether lipids.

Genetic Manipulation of Ether Lipid Metabolic Enzymes

The targeted genetic manipulation of enzymes involved in ether lipid biosynthesis is a powerful tool for dissecting their cellular functions. By knocking down or knocking out specific enzymes, researchers can observe the resulting changes in lipid profiles and cellular phenotypes. Key enzymes that have been targeted include Alkylglyceronephosphate Synthase (AGPS) and Fatty Acyl-CoA Reductase 1 (FAR1).

Alkylglyceronephosphate Synthase (AGPS): This enzyme catalyzes a critical step in the formation of the ether bond. Genetic ablation of AGPS in cancer cells using RNA interference (RNAi) or short hairpin RNA (shRNA) has been shown to reduce cell survival, motility, and tumor growth scispace.comnih.govnih.govpnas.org. Metabolomic analysis following AGPS knockdown revealed a significant decrease in ether lipid species, which in turn altered the metabolism of fatty acids and eicosanoids, leading to a reduction in oncogenic signaling lipids nih.govnih.gov.

Fatty Acyl-CoA Reductase 1 (FAR1): FAR1 is responsible for producing the fatty alcohols that are essential substrates for AGPS. Knockdown of FAR1 has been demonstrated to specifically impair the biosynthesis of plasmalogens, a major class of ether lipids nih.gov. Interestingly, the degradation of the FAR1 protein is accelerated by the supplementation of cells with 1-O-hexadecylglycerol, indicating a negative feedback mechanism where the downstream product regulates the activity of an early enzyme in the pathway nih.govnih.gov. Furthermore, knockout of the Far1 gene in mice leads to reduced levels of ether lipids in the brain and results in hypomyelination, highlighting the critical role of this enzyme in the nervous system nih.gov.

| Enzyme | Gene/Protein | Method of Manipulation | Observed Phenotype/Effect |

| Alkylglyceronephosphate Synthase | AGPS | RNA interference (RNAi), shRNA-mediated knockdown | Reduced cancer cell survival, motility, and tumor growth; decreased ether lipid levels. scispace.comnih.govnih.govpnas.org |

| Fatty Acyl-CoA Reductase 1 | FAR1 | RNA interference (RNAi), Gene knockout (in mice) | Impaired plasmalogen biosynthesis; hypomyelination in the brain of knockout mice. nih.govnih.gov |

These genetic manipulation techniques have been instrumental in establishing the causal links between ether lipid metabolism and various cellular processes, from oncogenesis to neuronal development.

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture systems are indispensable tools for elucidating the specific cellular and molecular mechanisms of this compound, also known as chimyl alcohol. A variety of cell lines have been employed to investigate its diverse biological activities, ranging from its role as a lipid precursor to its effects on cell signaling and viability.

Human epidermoid carcinoma HEp-2 cells have been utilized to study the metabolic fate of this compound and its impact on the global cellular lipid profile. nih.gov In these studies, the compound serves as a precursor to probe the intricate connections between ether lipid metabolism and other lipid classes. nih.gov The influence of this compound on cell proliferation has been examined in a panel of human cancer cell lines, including breast (MCF-7), lung (A549, A427), colon (T84), and ovarian (OVCAR-3) cancer cells, revealing its antiproliferative potential. nih.gov

Further mechanistic studies have used HeLa cells and mouse embryonic fibroblasts (MEFs) to investigate the pathways of cytotoxicity induced by derivatives of this compound. researchgate.net These models have been crucial in exploring processes such as lysosomal membrane permeabilization. researchgate.net The role of ether lipids in modulating extracellular communication has been explored using the PC-3 prostate cancer cell line, which was used to demonstrate that supplementation with a precursor, hexadecylglycerol, stimulates the release of exosomes. researchgate.net Additionally, normal human epidermal keratinocytes (NHEKs) have served as a model to study the protective effects of this compound against UVB-induced cell death and oxidative stress. caymanchem.combroadpharm.com

The following table summarizes various cell lines used in the study of this compound and its derivatives.

| Cell Line | Cell Type | Area of Investigation | Reference |

|---|---|---|---|

| HEp-2 | Human Epidermoid Carcinoma | Lipidome alterations, ether lipid metabolism | nih.gov |

| MCF-7 | Human Breast Adenocarcinoma | Antiproliferative effects | nih.gov |

| A549 | Human Lung Carcinoma | Antiproliferative effects | nih.gov |

| A427 | Human Lung Carcinoma | Antiproliferative effects | nih.gov |

| T84 | Human Colon Carcinoma | Antiproliferative effects | nih.gov |

| OVCAR-3 | Human Ovarian Adenocarcinoma | Antiproliferative effects | nih.gov |

| HeLa | Human Cervical Adenocarcinoma | Mechanisms of cytotoxicity | researchgate.net |

| MEFs | Mouse Embryonic Fibroblasts | Mechanisms of cytotoxicity | researchgate.net |

| PC-3 | Human Prostate Adenocarcinoma | Exosome release | researchgate.net |

| NHEKs | Normal Human Epidermal Keratinocytes | Protection against UVB-induced stress | caymanchem.combroadpharm.com |

Lipid Precursor Supplementation and its Effects on Cellular Lipidome

Supplementing cell cultures with this compound (HG) provides a direct method to study its role as a precursor in ether lipid biosynthesis and to observe the subsequent remodeling of the entire cellular lipidome. Comprehensive lipidomic analyses, typically performed using mass spectrometry, reveal significant and specific alterations in cellular lipid composition following HG supplementation.

A detailed study on HEp-2 cells demonstrated that incubation with HG leads to profound changes in the lipidome compared to untreated cells or cells treated with its fatty acyl analogue, palmitin. nih.gov As anticipated, the most direct effect of HG supplementation was a significant increase in the levels of ether-linked glycerophospholipids containing a 16-carbon alkyl chain at the sn-1 position. nih.gov However, the metabolic consequences extended far beyond this direct incorporation. The study reported a notable decrease in the amounts of glycosphingolipids, suggesting a metabolic link between ether-linked glycerophospholipids and sphingolipid pathways. nih.gov

Furthermore, HG treatment led to an increase in the levels of ceramide, phosphatidylinositol, and lysophosphatidylinositol. nih.gov Interestingly, the rise in ceramide and phosphatidylinositols was also observed in cells treated with palmitin, indicating that these specific changes were not exclusively dependent on the presence of the ether linkage. nih.gov These findings underscore the importance of using appropriate controls, such as acyl analogues, to distinguish between general lipid metabolic shifts and those specifically related to ether lipid precursors. The study provided quantitative data for 154 lipid species across 17 lipid classes, highlighting the complexity of metabolic crosstalk within the cell. nih.gov

The table below details the key changes observed in the lipidome of HEp-2 cells after supplementation with this compound.

| Lipid Class | Observed Effect | Specificity to Ether Linkage | Reference |

|---|---|---|---|

| Ether-linked Glycerophospholipids (with C16 at sn-1) | Increased | Yes | nih.gov |

| Glycosphingolipids | Decreased | Yes | nih.gov |

| Ceramide | Increased | No (also increased with palmitin) | nih.gov |

| Phosphatidylinositol | Increased | No (also increased with palmitin) | nih.gov |

| Lysophosphatidylinositol | Increased | Yes | nih.gov |

Analysis of Cellular Uptake and Incorporation of Ether Lipids

The analysis of how cells absorb and integrate exogenous ether lipids like this compound is fundamental to understanding their biological functions. While the precise transport mechanisms across the plasma membrane are not fully elucidated, the consequences of uptake are readily observed through metabolic labeling and lipidomic studies. The incorporation of this compound into the cellular lipid pool is a clear indication of its successful uptake.

Once inside the cell, this compound serves as a substrate for the synthesis of more complex ether lipids. It is acylated at the sn-2 position to form 1-alkyl-2-acyl-sn-glycerol, a key intermediate. This molecule can then be converted into various classes of ether-linked phospholipids (B1166683), such as alkyl-phosphatidylcholine and alkyl-phosphatidylethanolamine, which are integral components of cellular membranes.

Lipidomic analysis of cells supplemented with this compound confirms this incorporation pathway. The marked increase in ether phospholipid species containing the C16:0 alkyl chain directly demonstrates that the exogenous precursor is taken up by the cells and channeled into the ether lipid synthesis pathway. nih.gov This process can effectively modify the composition of cellular membranes, potentially altering their physical properties and influencing the function of membrane-associated proteins and signaling pathways. The ability to trace the metabolic fate of this precursor provides a powerful method for investigating the regulation and function of ether lipids in cellular physiology and pathology. nih.gov

Analytical and Biophysical Techniques

High-Resolution Mass Spectrometry for Lipidomic Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the detailed analysis and quantification of this compound and its metabolites within complex biological mixtures. springernature.comresearchgate.net Its high sensitivity, mass accuracy, and resolving power enable the comprehensive profiling of the lipidome, a practice known as lipidomics. aocs.org

Methodologies such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed. mdpi.comlipidbank.jp In these "shotgun lipidomics" or liquid chromatography-mass spectrometry (LC-MS) approaches, lipids are ionized, typically forming adducts such as [M+NH₄]⁺ in positive ion mode, and their mass-to-charge ratio (m/z) is measured with high precision. aocs.orgmdpi.com This allows for the identification of individual lipid species based on their exact mass.

Tandem mass spectrometry (MS/MS or MSⁿ) is crucial for structural elucidation. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+NH₄]⁺ ion of an alkyl-containing phospholipid) is selected and fragmented. The resulting fragment ions provide structural information, such as the identity of the head group and the composition of the fatty acyl chains. nih.gov This level of detail is essential for distinguishing between isomeric and isobaric lipid species, which is a significant challenge in lipid analysis. researchgate.net For instance, HRMS can differentiate ether-linked phospholipids derived from this compound from their more common ester-linked (diacyl) counterparts. The quantitative data generated by these detailed lipidomic studies are vital for understanding how precursors like this compound influence cellular lipid metabolism. nih.gov

Chromatographic Separations

Chromatographic techniques are essential for reducing the complexity of lipid extracts prior to analysis, thereby enabling more accurate identification and quantification of this compound and related compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely used methods. researchgate.netresearchgate.net

Normal-phase HPLC is particularly well-suited for separating neutral lipid classes, including mono-, di-, and triacylglycerols, from more polar phospholipids. aocs.org This technique separates molecules based on their polarity, allowing for the isolation of different glycerolipid subclasses before they are introduced into the mass spectrometer. aocs.org For the separation of enantiomers and diastereomers, such as distinguishing between sn-1 and sn-3 isomers, chiral chromatography is employed. This often involves derivatization of the glycerol compounds, for example, by creating diastereomeric urethane (B1682113) derivatives, which can then be resolved on a silica (B1680970) gel column. aocs.org Thin-layer chromatography (TLC), sometimes on plates impregnated with boric acid, can also be used for preparative separation of glycerolipid isomers. aocs.org

Gas chromatography (GC), typically coupled with mass spectrometry (GC-MS), is another powerful technique, especially for smaller and more volatile lipids or those that can be made volatile through derivatization. researchgate.net For analysis of glycerol-containing lipids, a derivatization step, such as silylation, is often required to increase their volatility and thermal stability. researchgate.net GC offers excellent resolving power for separating different fatty acyl or alkyl chains based on their length and degree of unsaturation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. omicsonline.orgsemanticscholar.org While mass spectrometry provides information on mass and composition, NMR provides definitive information about the atomic connectivity and stereochemistry of a molecule.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the different chemical environments of the nuclei within the molecule. omicsonline.org For this compound, ¹H NMR can distinguish the protons on the glycerol backbone, the long alkyl chain, and the hydroxyl groups. ¹³C NMR provides information on all the carbon atoms in the structure.

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure. omicsonline.org Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to piece together fragments of the molecule. Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), link protons to the carbon atoms they are directly attached to (HSQC) or to carbons that are two or three bonds away (HMBC). These experiments are instrumental in confirming the precise location of the hexadecyl ether linkage at the sn-3 position of the glycerol backbone. For more complex glycosylated derivatives of this compound, advanced NMR techniques are essential for determining the nature of the sugar moieties, their anomeric configurations, and the specific linkage points to the glycerol backbone. springernature.comnih.gov

Fluorescence-Based Imaging and Quantitative Analysis

Fluorescence-based methodologies are powerful tools for investigating the subcellular localization and dynamic transport of lipids like this compound. These techniques rely on the use of fluorescently labeled analogs of the lipid of interest, which can be visualized in living or fixed cells using fluorescence microscopy.

Detailed Research Findings:

To study this compound, a fluorescent probe can be synthesized by attaching a fluorophore (e.g., pyrene, nitrobenzoxadiazole [NBD], or boron-dipyrromethene [BODIPY]) to the molecule. For instance, a pyrene-labeled alkylglycerol has been successfully used as a substrate in enzymatic assays to quantify enzyme activity through HPLC with fluorescence detection. pnas.org This approach allows for highly sensitive detection and quantification of the metabolic products.

In cellular imaging, a fluorescent analog of this compound can be introduced to cultured cells. Its incorporation and movement within the cell can then be tracked over time. This enables researchers to visualize its accumulation in specific organelles, such as the endoplasmic reticulum, lipid droplets, or cellular membranes. nih.gov Challenges in this approach include ensuring that the fluorescent tag does not significantly alter the lipid's natural trafficking and metabolic fate. nih.gov

Quantitative analysis can be performed by measuring the fluorescence intensity in different cellular regions of interest. nih.gov This data provides insights into the concentration and distribution of the lipid analog. However, it is crucial to be aware of potential artifacts such as fluorescence quenching, which can occur at high concentrations of the probe and may lead to misinterpretation of the results. nih.gov

| Probe Type | Application | Detection Method | Key Findings |

| Pyrene-labeled alkylglycerol | Enzymatic activity assay | HPLC with fluorescence detection | Enables sensitive quantification of metabolic products like pyrenedecanoic acid. pnas.org |